molecular formula C12H23BrO2 B6224834 tert-butyl 2-bromooctanoate CAS No. 2763999-21-7

tert-butyl 2-bromooctanoate

Cat. No.: B6224834
CAS No.: 2763999-21-7
M. Wt: 279.21 g/mol
InChI Key: ZZBQERLVXBSMGJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromooctanoate: is an organic compound with the molecular formula C12H23BrO2. It is a brominated ester, featuring a tert-butyl group attached to the ester functionality and a bromine atom on the second carbon of the octanoate chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-bromooctanoate can be synthesized through the esterification of 2-bromooctanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromooctanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxyoctanoate esters.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: 2-hydroxyoctanoate esters.

    Reduction: 2-bromooctanol.

    Oxidation: 2-bromooctanoic acid.

Scientific Research Applications

tert-Butyl 2-bromooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-bromooctanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the bromine atom can participate in substitution reactions. These reactions are facilitated by the presence of nucleophiles or reducing agents, which target the electrophilic carbon atoms in the molecule .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-bromooctanoate is unique due to its specific carbon chain length and the presence of both a tert-butyl ester and a bromine atom. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

CAS No.

2763999-21-7

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

IUPAC Name

tert-butyl 2-bromooctanoate

InChI

InChI=1S/C12H23BrO2/c1-5-6-7-8-9-10(13)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3

InChI Key

ZZBQERLVXBSMGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OC(C)(C)C)Br

Purity

95

Origin of Product

United States

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